molecular formula C14H22N4O3S2 B2825508 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 868977-03-1

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No. B2825508
CAS RN: 868977-03-1
M. Wt: 358.48
InChI Key: VCFKWCNHNAAHMX-UHFFFAOYSA-N
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Description

The compound contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their diverse biological activities and are used in medicinal chemistry . The compound also contains a tetrahydrofuran ring, which is a common motif in many pharmaceuticals and natural products.


Molecular Structure Analysis

The thiadiazole ring in the compound is aromatic and planar, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom.


Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the electrophilic and nucleophilic sites on the thiadiazole and tetrahydrofuran rings. The C-5 atom on the thiadiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiadiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of this specific compound would depend on the substituents attached to the rings.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing thiadiazole scaffolds, which are investigated for their antimicrobial, antilipase, and antiurease activities. Such studies highlight the potential of thiadiazole derivatives in developing new antimicrobial agents and exploring their enzyme inhibition capabilities. For instance, Başoğlu et al. (2013) reported the synthesis of compounds with moderate to good antimicrobial activity against various microorganisms, showcasing the versatility of thiadiazole derivatives in medicinal chemistry Başoğlu et al., 2013.

Anticancer Evaluation and Docking Study

Thiadiazole derivatives have also been synthesized and evaluated for their anticancer properties. Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines. This research underscores the potential of thiadiazole derivatives in oncology, particularly in the design of new anticancer drugs Tiwari et al., 2017.

Antiallergy and Antianaphylactic Agents

Derivatives of thiadiazoles have been explored for their antiallergy and antianaphylactic properties. Compounds synthesized with thiadiazole frameworks have shown potent activity in preclinical models, potentially offering new avenues for treating allergies and anaphylactic reactions. Hargrave et al. (1983) discovered derivatives with significant potency compared to existing treatments, indicating the therapeutic promise of thiadiazole derivatives in managing allergic reactions Hargrave et al., 1983.

Synthesis and Growth Stimulant Activity

Research into thiadiazole derivatives extends beyond medicinal chemistry into areas such as agriculture, where they have been investigated for their growth-stimulant properties. Knyazyan et al. (2013) synthesized derivatives that exhibited significant growth-stimulating effects, demonstrating the potential utility of these compounds in enhancing agricultural productivity Knyazyan et al., 2013.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many thiadiazole derivatives have been found to have antimicrobial, antiviral, and antitumor properties .

properties

IUPAC Name

2,2-dimethyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S2/c1-14(2,3)11(20)16-12-17-18-13(23-12)22-8-10(19)15-7-9-5-4-6-21-9/h9H,4-8H2,1-3H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFKWCNHNAAHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

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